molecular formula C11H7FN2 B8621698 5-fluoro-4-phenyl-1H-pyrrole-3-carbonitrile

5-fluoro-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B8621698
M. Wt: 186.18 g/mol
InChI Key: SVEYNKBGMBXKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-4-phenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H7FN2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

5-fluoro-4-phenyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7FN2/c12-11-10(9(6-13)7-14-11)8-4-2-1-3-5-8/h1-5,7,14H

InChI Key

SVEYNKBGMBXKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.50 g (56.5 mmol) of 4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1) in 300 ml of acetonitrile are added portionwise 24.0 g (67.8 mmol) of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (SelectFluor—CAS 140681-55-6), with a certain amount of exothermicity being observed. The mixture is stirred for 18 hours at 60° C. After cooling, the reaction medium is concentrated under reduced pressure and the residue is then taken up in 500 ml of ethyl acetate. The solution is washed twice with 250 ml of water and then with saturated aqueous sodium chloride solution. The organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown oil, which is chromatographed on a column of silica gel, eluting with a mixture of 15% ethyl acetate in cyclohexane, to give 3.75 g of 5-fluoro-4-phenyl-1H-pyrrole-3-carbonitrile in the form of a red oil after drying, which product is used as obtained for the rest of the synthesis.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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